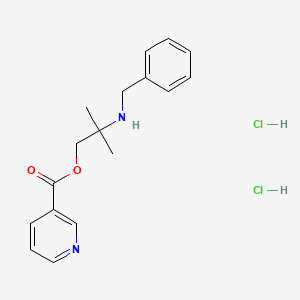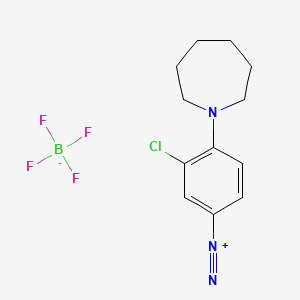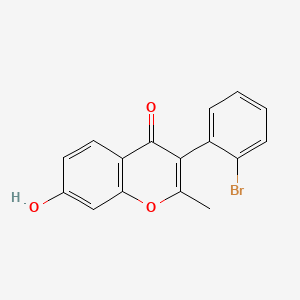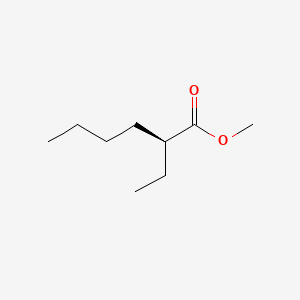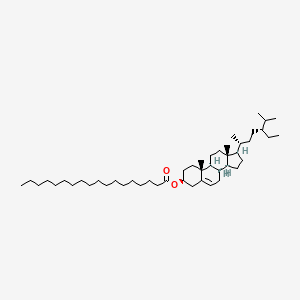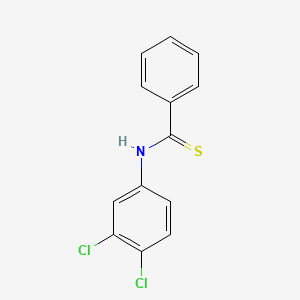
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of suitable precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced at the third position of the pyrazole ring through nucleophilic substitution reactions. This can be accomplished using reagents such as ammonia or primary amines.
Chlorination: The 3-chloro-o-tolyl group is introduced through electrophilic aromatic substitution reactions. This step involves the chlorination of the aromatic ring using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule. It can act as an enzyme inhibitor or receptor ligand, making it valuable in biochemical studies.
Medicine: Explored for its therapeutic potential. Pyrazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products. Its unique structure allows for the creation of compounds with specific desired properties.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(3-chlorophenyl)pyrazole hydrochloride: Similar structure but lacks the o-tolyl group.
4-Amino-3-(3-chloro-o-tolyl)pyrazole hydrochloride: Similar structure but with the amino group at the fourth position.
3-Amino-5-(3-chloro-o-tolyl)pyrazole hydrochloride: Similar structure but with the chloro-o-tolyl group at the fifth position.
Uniqueness
3-Amino-4-(3-chloro-o-tolyl)pyrazole hydrochloride is unique due to the specific positioning of the amino and chloro-o-tolyl groups. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a bioactive molecule and a versatile building block in synthetic chemistry.
Propriétés
Numéro CAS |
93506-00-4 |
|---|---|
Formule moléculaire |
C10H11Cl2N3 |
Poids moléculaire |
244.12 g/mol |
Nom IUPAC |
4-(3-chloro-2-methylphenyl)-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-7(3-2-4-9(6)11)8-5-13-14-10(8)12;/h2-5H,1H3,(H3,12,13,14);1H |
Clé InChI |
DKGRHERIJZHEID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C2=C(NN=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)



![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)

